Product packaging for 4-([1,1'-Biphenyl]-4-yloxy)piperidine(Cat. No.:CAS No. 397278-00-1)

4-([1,1'-Biphenyl]-4-yloxy)piperidine

Cat. No.: B1318303
CAS No.: 397278-00-1
M. Wt: 253.34 g/mol
InChI Key: OYQXDIZBRYDJNU-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Motifs as Versatile Building Blocks in Drug Discovery

The piperidine motif, a six-membered heterocyclic amine, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. nih.govnih.gov Its prevalence is attributed to its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which is often protonated at physiological pH. mdpi.com This protonated nitrogen can form crucial ionic interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov

Role of Biphenyl (B1667301) Ethers as Prominent Pharmacophores in Bioactive Molecules

The biphenyl ether scaffold is another privileged structure in medicinal chemistry, characterized by two phenyl rings linked by an ether oxygen. This motif provides a semi-rigid backbone that can effectively position aromatic substituents to engage in π-π stacking and hydrophobic interactions within protein binding pockets. nih.gov The ether linkage introduces a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for receptor binding.

Biphenyl ether derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The electronic properties of the biphenyl ether system can be readily modulated by introducing various substituents on the phenyl rings, which in turn influences the molecule's binding affinity and biological activity. This tunability makes the biphenyl ether scaffold a valuable component in the design of targeted therapeutic agents.

Historical Development and Evolution of Related Chemical Entities in Drug Design

The journey of piperidine-containing compounds in medicine is extensive, with early examples found in natural alkaloids like piperine (B192125) from black pepper. mdpi.com The synthetic exploration of piperidine derivatives has led to the development of numerous blockbuster drugs. Similarly, the biphenyl ether moiety has been a key structural feature in various therapeutic agents. For instance, the non-steroidal anti-inflammatory drug (NSAID) nimesulide (B1678887) contains a biphenyl ether core and was one of the first compounds identified to have selectivity for cyclo-oxygenase-2 (COX-2).

The strategic combination of these two scaffolds has been a more recent development, driven by the desire to create novel chemical entities with improved pharmacological properties. The evolution of synthetic methodologies has enabled chemists to efficiently construct complex molecules incorporating both the piperidine and biphenyl ether motifs, leading to the exploration of their potential in a variety of therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B1318303 4-([1,1'-Biphenyl]-4-yloxy)piperidine CAS No. 397278-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQXDIZBRYDJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589359
Record name 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397278-00-1
Record name 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scope and Objectives of Contemporary Research on 4 1,1 Biphenyl 4 Yloxy Piperidine and Its Derivatives

Strategies for Piperidine Ring Formation within Complex Architectures

The piperidine ring is a ubiquitous scaffold in a vast number of bioactive natural products and marketed drugs. nih.gov Consequently, numerous methods for its synthesis have been developed, ranging from the reduction of pyridine (B92270) precursors to complex cyclization and cycloaddition reactions.

Catalytic Hydrogenation and Reduction Approaches to Piperidine Scaffolds

Catalytic hydrogenation of pyridine derivatives is a widely utilized and direct method for the synthesis of the corresponding piperidine ring system. This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and, in the case of substituted pyridines, controlling stereoselectivity.

For the synthesis of 4-substituted piperidines, the hydrogenation of the corresponding 4-substituted pyridine is a common strategy. For instance, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been studied using various heterogeneous carbon-supported metal catalysts. google.comresearchgate.net The primary challenge in this transformation is to achieve selective reduction of the pyridine ring without affecting the phenyl substituent. A study on the continuous-flow hydrogenation of 4-phenylpyridine provides valuable data on the performance of different catalysts. google.com

Catalyst (5 wt% on Carbon)Conversion (%) after 2hSelectivity for 4-Phenylpiperidine (%)Selectivity for 4-Cyclohexylpyridine (%)Selectivity for 4-Cyclohexylpiperidine (%)
Rh/C408569
Pd/C15>99<10
Pt/C10>99<10
Ru/C5>99<10

Data sourced from a study on the hydrogenation of 4-phenylpyridine. google.com

This data indicates that while Rh/C is the most active catalyst, Pd/C, Pt/C, and Ru/C offer superior selectivity for the desired 4-phenylpiperidine. google.com

Another relevant precursor for the target molecule is 4-hydroxypiperidine, which can be synthesized via the catalytic hydrogenation of 4-hydroxypyridine (B47283) (or its tautomer, 4-pyridone). researchgate.net The hydrogenation of hydroxypyridines has historically been challenging. researchgate.net A successful approach involves the in-situ esterification of the hydroxyl group with a lower carboxylic acid anhydride, such as acetic anhydride, to stabilize the enol form, which is then readily hydrogenated over platinum group metal catalysts. researchgate.net The resulting ester is subsequently hydrolyzed to yield 4-hydroxypiperidine. researchgate.net

Cyclocondensation and Ring-Closing Reaction Pathways

Cyclocondensation reactions provide a powerful means to construct the piperidine ring from acyclic precursors. One notable example is the aza-Diels-Alder reaction, which can be employed to form piperidin-4-one derivatives. rsc.orgorganic-chemistry.org These reactions typically involve the [4+2] cycloaddition of an imine with a diene. rsc.orgorganic-chemistry.org The resulting dihydropyridinone can then be reduced to the corresponding 4-hydroxypiperidine. The reaction can be catalyzed by Lewis acids or Brønsted acids. rsc.org

Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of various heterocyclic systems, including substituted piperidines. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene precursor. nih.gov The strategic placement of functional groups on the acyclic precursor allows for the synthesis of a wide range of substituted piperidines.

Stereoselective Synthesis of 4-Substituted Piperidine Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceutical compounds. Several strategies have been developed for the stereoselective synthesis of 4-substituted piperidines.

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the aza-Diels-Alder reaction can be rendered diastereoselective by employing a chiral amine to form the imine, although this has been met with moderate success. organic-chemistry.org

Another powerful method is the diastereoselective reduction of a prochiral precursor. For example, the reduction of a substituted tetrahydropyridine (B1245486) can lead to the formation of a stereodefined piperidine. The choice of reducing agent and catalyst is crucial in determining the stereochemical outcome.

Construction of the Biphenyl Ether Linkage

The formation of the biphenyl ether linkage is the second key synthetic challenge in the preparation of this compound. This can be achieved through a two-step process involving the formation of an ether bond followed by the construction of the biphenyl moiety, or vice versa.

Etherification Reactions (e.g., Mitsunobu Reaction, Williamson Ether Synthesis Variants)

The Mitsunobu reaction is a widely used method for the formation of ethers from an alcohol and a nucleophile, typically a phenol, in the presence of a phosphine (B1218219) and an azodicarboxylate. nih.gov For the synthesis of the target molecule, this would involve the reaction of 4-hydroxypiperidine (often with the nitrogen protected, for example, as an N-Boc derivative) with 4-phenylphenol (B51918). nbinno.comnbinno.comchemicalbook.com The reaction proceeds with inversion of configuration at the alcohol carbon, which is a key feature of this transformation. nih.gov The use of polymer-supported triphenylphosphine (B44618) and 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) has been shown to be an efficient protocol for the preparation of pyridine ethers, minimizing by-product formation. researchgate.net

The Williamson ether synthesis is another classical and versatile method for preparing ethers. organic-chemistry.org This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. organic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of the sodium salt of 4-phenylphenol with a suitably activated 4-substituted piperidine (e.g., 1-Boc-4-methanesulfonyloxypiperidine). Alternatively, the sodium salt of 1-Boc-4-hydroxypiperidine could be reacted with 4-bromobiphenyl.

Transition Metal-Catalyzed Cross-Coupling Methods for Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. libretexts.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. libretexts.org In a convergent synthesis of the target molecule, one could envision the Suzuki-Miyaura coupling of phenylboronic acid with a pre-formed 4-(4-bromophenoxy)piperidine (B1280539) derivative. mdpi.commdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O85
4-bromobenzoyl chloridePhenylboronic acidPd2dba3K2CO3Toluene78 (of 4-bromobenzophenone)

Data from representative Suzuki-Miyaura coupling reactions. mdpi.commdpi.com

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. researchgate.net While traditional Ullmann conditions often require harsh reaction conditions, modern protocols utilize ligands and milder conditions. This reaction could be employed to couple 4-hydroxypiperidine with an activated aryl halide such as 4-iodobiphenyl, although this approach is generally less common than the two-step etherification/biphenyl formation strategy.

Advanced Derivatization Strategies for Structural Modification

The core structure of this compound serves as a versatile scaffold for the development of novel chemical entities. Strategic modifications to this template are employed to refine its physicochemical properties and enhance its pharmacological profile. Advanced derivatization strategies focus on three primary regions of the molecule: the piperidine nitrogen, the biphenyl system, and the ether linkage connecting them.

N-Substitution of the Piperidine Moiety for Pharmacological Enhancement

The secondary amine of the piperidine ring is a prime site for chemical modification, as the substituent at this position can significantly influence the molecule's interaction with biological targets. The introduction of various functional groups at the nitrogen atom is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. ijnrd.org

Research into related piperidine-containing compounds has demonstrated the impact of N-substitution. For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized with diverse moieties, including benzoyl, benzyl (B1604629), adamantanoyl, and diphenylacetyl groups. nih.gov These modifications led to a broad range of inhibitory potencies against specific enzymes, highlighting the role of the N-substituent in defining biological activity. nih.gov

In another study focused on dopamine (B1211576) transporter (DAT) ligands, N-benzyl analogues of a piperidine derivative were extensively explored. nih.gov Introducing 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents to the phenyl ring of the N-benzyl group produced potent compounds. The results indicated that even subtle changes to the N-substituent could significantly alter binding affinity and in vivo activity. nih.gov This approach of attaching various substituted benzyl groups or other cyclic systems to the piperidine nitrogen remains a cornerstone of medicinal chemistry for optimizing lead compounds. nih.govajchem-a.com

Modifications and Functionalization of the Biphenyl System

The biphenyl moiety is a crucial component for molecular recognition and contributes significantly to the compound's lipophilicity. Altering this part of the scaffold can enhance target affinity and specificity. Modifications can range from simple substitution on the phenyl rings to complete replacement of the biphenyl system with other aromatic or heteroaromatic structures.

One strategy involves replacing the biphenyl group with other rigid linkers like naphthalene or benzene to increase structural rigidity and modulate lipophilicity. nih.gov Structure-activity relationship (SAR) studies have shown that such replacements can influence receptor affinity, though not always in a predictable manner. For example, in one series of compounds, replacing a 1,4-disubstituted aromatic ring with a biphenyl system led to a decrease in affinity for the target receptor. nih.gov

Another approach is the direct functionalization of the biphenyl rings. For example, the synthesis of complex analogues has been achieved where methyl and N-sulfonylbenzene sulfonamide groups are attached to the biphenyl core. ajchem-a.com These substitutions create additional interaction points with biological targets and can fine-tune the electronic and steric properties of the molecule.

Introduction of Alkyl Linkers and Other Bridging Elements

The insertion of flexible or rigid linkers between the piperidine and the biphenyl-oxy moieties is another effective strategy for structural modification. These bridging elements can alter the distance and relative orientation of the key pharmacophoric features, allowing for optimal alignment within a receptor's binding site.

In the development of histamine H3 receptor antagonists, researchers replaced a flexible five-methylene alkyl chain with more rigid linkers such as benzene, biphenyl, or naphthalene. nih.gov This was based on the principle that a more conformationally restricted moiety may fit better into a binding site. nih.gov Conversely, the introduction of a flexible methylene (B1212753) group between the 4-oxypiperidine and an aromatic ring has been shown to significantly increase biological activity in certain compound series. nih.gov

A synthetic route to achieve such modifications involves the etherification of a hydroxylated piperidine with a bifunctional linker, such as 4,4′-bis(chloromethyl)-1,1′-biphenyl. nih.gov This reaction, facilitated by a base like sodium hydride, allows for the coupling of the piperidine core to the biphenyl system via a methylene bridge. nih.gov

Table 1: Examples of Derivatization Strategies

Modification Strategy Target Moiety Example of Substituent/Linker Potential Outcome
N-Substitution Piperidine Ring Benzyl, Adamantanoyl, Diphenylacetyl nih.gov Pharmacological Enhancement, Modulated Potency nih.gov
System Modification Biphenyl System Naphthalene, Benzene nih.gov Increased Rigidity, Altered Lipophilicity nih.gov
Linker Introduction Between Moieties Methylene Bridge nih.gov Optimized Spatial Orientation, Increased Activity nih.gov

Innovative Synthetic Protocols in Organic Chemistry

The efficient synthesis of this compound and its derivatives is crucial for enabling further research and development. Modern synthetic methodologies offer significant advantages over traditional batch chemistry, particularly in terms of reaction speed, efficiency, and scalability.

Continuous Flow Synthesis Applications for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.com This methodology involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.gov The benefits over traditional batch methods include improved heat transfer, enhanced safety when handling hazardous intermediates, and the potential for automated, scalable production. mdpi.comnih.gov

While a specific continuous flow synthesis for this compound is not prominently documented, the principles have been successfully applied to structurally related molecules. For instance, a continuous process for preparing a valsartan (B143634) precursor, which features a cyano-biphenyl moiety, has been developed. google.com This process involves the N-acylation of a valinate derivative in a flow reactor, demonstrating the technology's applicability to compounds with biphenyl systems. google.com The synthesis of other complex molecules like Ibuprofen and Rolipram has also been achieved in minutes with high yields using continuous flow setups. mdpi.com Such precedents strongly suggest that a multi-step flow synthesis could be designed for the scalable and efficient production of the target compound and its analogues.

Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. Unlike conventional heating where the vessel is heated, microwaves pass through the vessel walls and heat only the polar reactants and solvents. This leads to rapid and uniform heating, which can dramatically reduce reaction times from hours or days to mere minutes or seconds. chemicaljournals.com

MAOS has become a valuable tool for accelerating a wide variety of organic reactions, including those used in the synthesis of heterocyclic compounds. chemicaljournals.comat.ua The technology is particularly effective for reactions in polar solvents or for solvent-free reactions where a reactant can absorb microwave energy. Numerous classical reactions, such as the synthesis of pyrazolo-quinoline derivatives and quinoline-fused benzodiazepines, have been optimized using microwave irradiation, often resulting in excellent yields in a fraction of the time required by conventional methods. nih.gov The application of MAOS to key steps in the synthesis of this compound, such as ether formation or N-alkylation, could significantly improve synthetic efficiency, especially for the rapid generation of derivative libraries for pharmacological screening.

Table 2: Comparison of Synthetic Protocols

Protocol Principle Key Advantages Applicability to Target Compound
Continuous Flow Reagents pumped through reactors nih.gov Scalability, Safety, Automation, Precise Control mdpi.com Production of biphenyl-containing precursors google.com
MAOS Direct heating via microwave radiation Drastic Reduction in Reaction Time, High Yields chemicaljournals.com Acceleration of key synthetic steps (e.g., etherification) nih.gov

Exploring Novel Catalytic Systems (e.g., Organocatalysis, Biocatalysis)

The construction of the 4-aryloxypiperidine scaffold inherent to this compound involves two primary synthetic challenges: the formation of the piperidine ring and the subsequent or concurrent formation of the aryl-ether linkage. Organocatalysis and biocatalysis have shown considerable promise in addressing the first of these challenges, the synthesis of the piperidine core, often with high stereocontrol.

Organocatalysis in Piperidine Synthesis:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidine rings through various reaction cascades. These methods often employ small, chiral organic molecules to catalyze reactions with high enantioselectivity, avoiding the use of potentially toxic and expensive metal catalysts. Research in this area has largely focused on domino reactions, Michael additions, and cyclization strategies to construct the heterocyclic core.

While a direct organocatalytic O-arylation of 4-hydroxypiperidine remains an underexplored area, the principles of organocatalysis could theoretically be applied. For instance, the development of organocatalysts that can activate aryl halides or phenols for nucleophilic aromatic substitution under mild conditions could provide a future pathway for the synthesis of 4-aryloxypiperidines.

Biocatalysis in Piperidine Synthesis:

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable selectivity and under environmentally benign conditions. Enzymes such as transaminases, lipases, and oxidoreductases have been successfully employed in the synthesis of chiral piperidine derivatives. sigmaaldrich.comnih.gov These biocatalytic methods often excel in creating specific stereoisomers, which is of paramount importance in medicinal chemistry.

For the synthesis of molecules like this compound, a chemoenzymatic approach could be envisioned. This would involve the use of an enzyme to produce a key chiral intermediate, such as a protected 4-hydroxypiperidine, which could then be coupled with the biphenyl moiety using other synthetic methods. While direct enzymatic formation of the aryl-ether bond in this specific context is not well-documented, the broad substrate scope of some enzymes suggests that future research, potentially through directed evolution, could yield biocatalysts capable of this transformation.

A recent study highlighted a hybrid bio-organocatalytic cascade for the synthesis of 2-substituted piperidines, demonstrating the potential of combining these two powerful catalytic strategies. wikipedia.org This approach utilized a transaminase to generate a reactive imine intermediate, which then underwent an organocatalyzed Mannich reaction. While not directly applicable to the 4-aryloxy substitution pattern, this work underscores the innovative potential of integrating different catalytic systems to achieve complex molecular architectures.

Research Findings and Data:

Currently, there is a notable absence of specific research data, including detailed reaction conditions and yields in the form of data tables, for the direct synthesis of this compound using either organocatalysis or biocatalysis for the key C-O bond formation. The majority of published research focuses on the construction of the piperidine ring itself through these novel catalytic methods.

The following table provides a conceptual framework for the type of data that would be generated from future research in this area, based on analogous organocatalytic and biocatalytic reactions for different substrates.

Catalytic SystemCatalystSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Organocatalysis (Hypothetical)Chiral Phosphoric AcidN-Boc-4-hydroxypiperidine4-Iodo-1,1'-biphenylToluene8024Data Not AvailableData Not Available
Biocatalysis (Hypothetical)Engineered LaccaseN-Boc-4-hydroxypiperidine4-Hydroxy-1,1'-biphenylPhosphate Buffer/Co-solvent3048Data Not AvailableData Not Available

Advanced Spectroscopic and Analytical Characterization for Academic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-([1,1'-Biphenyl]-4-yloxy)piperidine by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. Based on the structure of this compound, a characteristic ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the piperidine (B6355638) ring. The biphenyl protons would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The protons on the piperidine ring would appear in the upfield aliphatic region (typically δ 1.5-3.5 ppm). The proton at the C4 position, bonded to the oxygen atom, would be expected at a downfield-shifted position compared to the other piperidine protons due to the deshielding effect of the ether linkage. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. Due to symmetry in the unsubstituted biphenyl ring system, fewer than 17 signals may be observed. The spectrum would be characterized by signals in the aromatic region (δ 110-160 ppm) for the biphenyl carbons and in the aliphatic region (δ 30-70 ppm) for the piperidine carbons. The carbon atom C4 of the piperidine ring, being attached to the electronegative oxygen, would resonate at a lower field (further downfield) compared to the other aliphatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on structure-property relationships. Actual experimental values may vary.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Biphenyl Aromatic Protons 7.0 - 7.6 Multiplets 9H
Piperidine C4-H (CH-O) 4.3 - 4.5 Multiplet 1H
Piperidine C2/C6-H (axial) 2.7 - 2.9 Multiplet 2H
Piperidine C2/C6-H (equatorial) 3.1 - 3.3 Multiplet 2H
Piperidine C3/C5-H (axial) 1.6 - 1.8 Multiplet 2H
Piperidine C3/C5-H (equatorial) 2.0 - 2.2 Multiplet 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on structure-property relationships. Actual experimental values may vary.

Carbon Type Predicted Chemical Shift (δ, ppm)
Biphenyl C-O 155 - 158
Biphenyl Quaternary Carbons 138 - 142
Biphenyl CH Carbons 118 - 130
Piperidine C4 (C-O) 70 - 75
Piperidine C2/C6 42 - 46

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. The compound has a molecular formula of C₁₇H₁₉NO and a monoisotopic mass of approximately 253.1467 g/mol .

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 254.1545. The high-resolution mass spectrometry (HRMS) measurement of this ion allows for the confirmation of the elemental composition with high accuracy.

Under conditions that induce fragmentation (e.g., tandem MS/MS), characteristic fragment ions would be observed. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentations within the piperidine ring. This fragmentation pattern provides a structural fingerprint that helps to confirm the connectivity of the atoms within the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Data Point Expected Value
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Monoisotopic Mass 253.1467 u

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the functional groups present in this compound.

The IR spectrum of this compound would display several characteristic absorption bands. The presence of the secondary amine (N-H) in the piperidine ring would be indicated by a moderate, sharp absorption band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic biphenyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would be observed just below 3000 cm⁻¹. A key feature would be the strong absorption band corresponding to the C-O-C asymmetric stretching of the aryl ether linkage, typically found in the 1200-1270 cm⁻¹ region. Aromatic C=C stretching vibrations would result in several peaks in the 1450-1600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Mode Expected Frequency (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Medium
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H C-H Stretch 2850 - 2960 Medium-Strong
Aromatic C=C C=C Stretch 1450 - 1600 Medium-Weak
Aryl Ether C-O-C Asymmetric Stretch 1200 - 1270 Strong

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are essential for determining the purity of a sample of this compound and for its separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing compound purity. Using a reversed-phase column (e.g., C18), the compound would be eluted with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp, and symmetrical peak at a specific retention time under defined conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the confirmation that the peak observed in the chromatogram corresponds to the compound of interest by simultaneously measuring its mass-to-charge ratio. LC-MS is invaluable for identifying and characterizing impurities, even at very low levels.

Table 5: Typical HPLC Parameters for Purity Analysis

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile (with 0.1% Formic Acid or TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis, a suitable single crystal of this compound must first be grown.

The analysis would provide precise data on bond lengths, bond angles, and torsion angles, confirming the exact connectivity and stereochemistry of the molecule. It would reveal the conformation of the piperidine ring (typically a chair conformation) and the dihedral angle between the two phenyl rings of the biphenyl moiety. Furthermore, the crystal packing arrangement, including any intermolecular interactions like hydrogen bonding involving the piperidine N-H group, would be elucidated. While specific crystallographic data for this compound is not widely published, a successful analysis would yield a set of crystallographic parameters defining the unit cell of the crystal lattice.

Table 6: General Crystallographic Data Obtainable from X-ray Analysis

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the unit cell
Z Value Number of molecules per unit cell
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds

Potentiometric Titration for pKa Determination and Ionization State Characterization in Solution

Potentiometric titration is an analytical method used to determine the acid dissociation constant (pKa) of a compound. The pKa value is critical as it defines the ionization state of a molecule at a given pH, which influences properties like solubility, lipophilicity, and biological receptor interactions.

For this compound, the basic nitrogen atom in the piperidine ring is the primary site of protonation. By titrating a solution of the compound with a strong acid (or titrating its conjugate acid with a strong base) and monitoring the pH, a titration curve is generated. The pKa value can be determined from the midpoint of the buffer region of this curve. The pKa of the piperidine moiety is typically in the range of 8-11, and a similar value would be expected for this compound, indicating that it will be predominantly in its protonated, cationic form at physiological pH (7.4).

Table 7: Expected Physicochemical Properties Related to Ionization

Property Expected Value/State
Ionizable Group Piperidine Nitrogen (Basic)
Expected pKa 8.5 - 10.5
Predominant form at pH 7.4 Protonated (Cationic)

Investigation of Biological Activities and Pharmacological Target Interactions

Modulation of Histamine (B1213489) Receptors

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, plays a crucial role as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine (B1216132). acs.orgwikipedia.org Consequently, H3R antagonists and inverse agonists are investigated for their potential in treating various neurological and psychiatric disorders. acs.orgwikipedia.org

Derivatives of the 4-([1,1'-Biphenyl]-4-yloxy)piperidine scaffold have been identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists. acs.orgacs.orgnih.gov The biphenyl (B1667301) moiety is incorporated into ligand design to enhance structural rigidity and lipophilicity compared to more flexible alkyl linkers. nih.gov

Research has shown that modifications to the piperidine (B6355638) ring and the length of the alkyl chain connecting it to the biphenyl ether can influence binding affinity. For instance, a series of N-alkylated this compound derivatives demonstrated high affinity for the human H3R (hH3R). However, increasing the length of the N-alkyl chain from a butyl to a hexyl group led to a decrease in affinity. acs.org This suggests that the spatial arrangement and length of the substituent on the piperidine nitrogen are critical for optimal receptor interaction. acs.org

While the biphenyl linker is a key structural feature, studies comparing it to other linkers have shown varied results. For example, certain derivatives containing a biphenyl linker showed lower affinity for the guinea pig H3R (gpH3R) compared to parent compounds with a simpler benzene (B151609) linker. acs.orgnih.gov In some cases, compounds with a naphthalene (B1677914) linker exhibited slightly higher activity than those with the biphenyl moiety. acs.orgnih.gov Despite this, many biphenyl derivatives maintain high, often nanomolar, affinity for the hH3R. acs.orgnih.gov

Binding Affinities of Selected this compound Derivatives at the Human Histamine H3 Receptor (hH3R)
CompoundStructurehH3R Ki (nM)
9 (1-(4-([1,1'-Biphenyl]-4-yloxy)butyl)piperidine)Biphenyl-O-(CH2)4-Piperidine22
10 (1-(5-([1,1'-Biphenyl]-4-yloxy)pentyl)piperidine)Biphenyl-O-(CH2)5-Piperidine21.7
11 (1-(6-([1,1'-Biphenyl]-4-yloxy)hexyl)piperidine)Biphenyl-O-(CH2)6-Piperidine88.9
19 (1-(5-([1,1'-Biphenyl]-4-yloxy)pentyl)azepane)Biphenyl-O-(CH2)5-Azepane33.9

The antagonist/inverse agonist properties of these compounds have been confirmed through functional assays. For example, selected compounds have been shown to counteract the effects of (R)-(−)-α-methylhistamine, a potent H3R agonist, in cAMP accumulation assays. acs.org This demonstrates their ability to block the constitutive activity of the H3R, a hallmark of inverse agonism. The H3R is known to have high constitutive activity, meaning it can signal without being activated by an agonist. wikipedia.org By blocking this signaling, H3R antagonists/inverse agonists inhibit the influx of intracellular calcium, which in turn promotes the release of neurotransmitters. wikipedia.org

Structural modifications based on lead compounds have been a key strategy. The replacement of flexible alkyl chains with more rigid moieties like the biphenyl group is intended to better fit the receptor-binding site by reducing the degrees of freedom of the molecule. nih.gov Structure-activity relationship (SAR) studies have shown that substitution at the 4-position of the aromatic ring generally enhances H3R antagonistic activity. acs.orgnih.gov

A significant area of investigation involves the design of dual-acting ligands that combine H3R antagonism with the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.orgnih.govnih.gov This multi-target approach is considered a promising strategy for complex neurodegenerative conditions like Alzheimer's disease, where both the histaminergic and cholinergic systems are implicated. nih.govnih.gov

Histamine H3 receptors modulate the cholinergic system, and blocking their activity can increase levels of acetylcholine in the synaptic cleft. nih.govnih.gov Simultaneously inhibiting AChE and BuChE, the enzymes responsible for acetylcholine breakdown, can further enhance cholinergic neurotransmission. nih.gov

Several series of 4-oxypiperidine ethers, including those with a biphenyl linker, have been designed and synthesized with the goal of achieving this dual activity. acs.orgnih.gov While some biphenyl derivatives have shown potent H3R affinity, their cholinesterase inhibitory activity can be variable. acs.orgnih.gov For instance, in one study, the most potent AChE inhibitor was a compound from a naphthalene series, although several biphenyl compounds demonstrated submicromolar inhibition of BuChE. acs.orgnih.govnih.gov Docking studies suggest that in the active site of BuChE, the basic heterocyclic moieties of these ligands are located near the catalytic triad, while the biphenyl fragments are positioned close to the anionic site. nih.gov

Interaction with Sigma Receptors (σ1R and σ2R)

Sigma receptors (σR), including the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are recognized as distinct protein targets that bind a wide variety of compounds. nih.govresearchgate.net They are involved in a range of biological functions and are considered valuable targets for developing therapies for neurological disorders and other conditions. nih.govnih.gov

The this compound scaffold is a critical structural feature for dual H3/σ1 receptor activity. acs.orgnih.gov Ligand binding studies have revealed that many derivatives in this class exhibit significant affinity for both σ1 and σ2 receptors, in addition to their action at H3R. acs.org

The affinity for sigma receptors can be modulated by substitutions on the piperidine ring. For example, 4-pyridylpiperidine derivatives were found to be more potent at both σ1R and σ2R compared to their unsubstituted piperidine counterparts. acs.orgnih.gov This highlights the importance of the basic moiety in driving sigma receptor affinity and selectivity. nih.gov

The binding data for a series of N-alkylated this compound derivatives show high affinity for both sigma receptor subtypes, with Ki values often in the nanomolar range. Unlike the trend observed at H3R, the length of the N-alkyl chain does not appear to have a systematic effect on sigma receptor affinity within the tested range (butyl to hexyl). acs.org

Binding Affinities of Selected this compound Derivatives at Sigma Receptors (σ1R and σ2R)
CompoundStructureσ1R Ki (nM)σ2R Ki (nM)
9 (1-(4-([1,1'-Biphenyl]-4-yloxy)butyl)piperidine)Biphenyl-O-(CH2)4-Piperidine2847
10 (1-(5-([1,1'-Biphenyl]-4-yloxy)pentyl)piperidine)Biphenyl-O-(CH2)5-Piperidine18103
11 (1-(6-([1,1'-Biphenyl]-4-yloxy)hexyl)piperidine)Biphenyl-O-(CH2)6-Piperidine4.8116

The protonation state of the basic nitrogen atom in the piperidine ring is a crucial factor influencing its interaction with sigma receptors. nih.gov Computational studies have been employed to analyze the pKa values and protonation states of piperidine and related piperazine (B1678402) derivatives to understand their differential binding affinities. nih.gov

For instance, a comparative analysis between closely related compounds differing only by a piperidine versus a piperazine core revealed significantly different affinities at σ1 receptors. nih.gov This difference was attributed to the distinct protonation states of the respective moieties. Such in-depth analyses of the physicochemical properties of these ligands are essential for rational drug design and for optimizing affinity and selectivity for sigma receptor subtypes. nih.gov Molecular modeling studies help to decipher the binding modes of these ligands, revealing key interactions with amino acid residues within the receptor's binding site. nih.gov

Antagonism of Dopamine (B1211576) Receptors (D4R)

Research into piperidine ether-based compounds has identified potent and selective antagonists for the dopamine D4 receptor (D4R). chemrxiv.org These compounds are of interest due to the high expression of D4R in brain regions associated with motor control and cognition, making them potential targets for neurological disorders. nih.govnih.gov

A significant characteristic of piperidine-based D4R antagonists is their high selectivity for the D4 subtype over other dopamine receptors (D1, D2, D3, and D5). This selectivity is crucial for minimizing off-target effects, as there is high homology among the D2-like receptor family (D2, D3, D4). nih.gov Studies on various 4-substituted piperidine scaffolds have demonstrated remarkable selectivity profiles. For instance, certain analogs display over 2000-fold selectivity for the D4 receptor compared to D1, D2, D3, and D5 receptors. chemrxiv.org This high degree of selectivity makes these compounds valuable as molecular probes for studying D4R-mediated signaling. chemrxiv.org

Below is a table summarizing the binding affinities and selectivity of a representative, highly selective 4,4-difluoropiperidine (B1302736) ether-based D4R antagonist, which is structurally related to this compound.

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. D4R (fold)
D4 0.3-
D1 >1000>3333
D2 >1000>3333
D3 >1000>3333
D5 >1000>3333
Data derived from studies on compound 14a in a 4,4-difluoropiperidine ether series. chemrxiv.org

The high affinity and selectivity of piperidine-based antagonists for the D4R are governed by specific interactions with key amino acid residues within the receptor's binding pocket. A pivotal interaction is the formation of a salt bridge between the protonated nitrogen of the piperidine ring and the side chain of aspartic acid at position 115 (Asp115) in transmembrane domain 3 (TM3). chemrxiv.orgnih.gov This electrostatic interaction is a common feature for many D2-like receptor ligands.

Furthermore, the aromatic portions of the ligands, such as the biphenyl group in this compound, engage in crucial π-π stacking or hydrophobic interactions with aromatic residues in the binding site. chemrxiv.org Docking studies have identified phenylalanine at position 410 (Phe410) in TM6 as a key residue for these aromatic interactions. nih.gov Additionally, studies involving mutations in an aromatic microdomain at the interface of TM2 and TM3 have shown that favorable interactions with a phenylalanine residue at position 2.61 are critical for the high-affinity binding of many D4-selective ligands. nih.gov The specific orientation of the ligand's aromatic substituents within this pocket, facilitated by the piperidine scaffold, is a determining factor for its subtype selectivity. nih.gov

Inhibition of HIV-1 Reverse Transcriptase

The piperidine scaffold is present in various compounds designed as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov These inhibitors are broadly classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) due to their allosteric binding mechanism. nih.gov

NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic site of the HIV-1 RT enzyme. youtube.com This binding induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA. youtube.com While direct NNRTI activity data for this compound is not extensively documented, structurally related compounds incorporating a piperidine moiety have demonstrated potent NNRTI activity. For example, series of N-phenyl piperidine analogs and indolylarylsulfones bearing N-substituted piperidines have been identified as potent inhibitors of wild-type HIV-1 and various drug-resistant mutant strains. nih.govnih.gov The piperidine group in these molecules often serves to position other functional groups correctly within the NNRTI binding pocket and to explore the solvent-exposed regions at the entrance of the binding channel. nih.govresearchgate.net

The development of next-generation NNRTIs often involves structure-based design strategies, including bioisosteric replacement, to improve potency, overcome drug resistance, and enhance pharmacokinetic properties. Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity.

In the context of NNRTI design, this strategy has been applied to piperidine-containing scaffolds. For instance, researchers have used structure-based bioisosterism to design novel series of piperidine-substituted thiophene[2,3-d]pyrimidine derivatives. researchgate.net By analyzing the co-crystal structures of NNRTIs bound to HIV-1 RT, specific parts of the molecule, such as the piperidine ring or its substituents, can be rationally modified. These modifications aim to establish new, favorable interactions within the binding pocket or to block potential sites of metabolic instability, leading to the discovery of NNRTIs with improved efficacy against a broad range of resistant viral strains. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research data published that directly investigates the biological activities of the compound this compound within the detailed framework requested.

Studies evaluating its specific antimicrobial spectrum, including its efficacy against diverse Gram-positive and Gram-negative bacteria or pathogenic fungi, have not been identified. Furthermore, literature detailing the molecular mechanisms of its potential antimicrobial action is not available.

Similarly, research concerning the antitumor and cell cycle modulatory effects of this compound is absent from the current body of scientific publications. There are no available studies on its capacity to induce cell cycle arrest in cancer cell lines such as HepG2, nor are there any findings on its modulation of key cell cycle regulatory proteins like cyclin B1, p-Rb, p21, p53, Rb, or p-AMPK.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable data at this time.

Antitumor and Cell Cycle Modulatory Effects

Androgen Receptor Antagonism in Prostate Cancer Cell Models

While direct studies on this compound as an androgen receptor (AR) antagonist are not extensively documented, the structural components of the molecule—specifically the biphenyl and piperidine moieties—are features present in known AR antagonists. Research into novel AR antagonists for the treatment of prostate cancer has identified various compounds containing these scaffolds. For instance, derivatives with a piperidine core have been synthesized and evaluated for their AR antagonistic activities. Some of these compounds have exhibited excellent activity, comparable or even superior to existing treatments like enzalutamide, and have shown antiproliferative effects in prostate cancer cell lines.

The biphenyl group is also a key structural feature in some AR antagonists. The general structure suggests that the biphenyl moiety can play a role in binding to the AR, contributing to the antagonistic effect. The combination of a piperidine ring and a biphenyl group in this compound suggests a potential for this compound to interact with the androgen receptor, warranting further investigation into its efficacy as an AR antagonist in prostate cancer cell models.

Anti-Neurodegenerative Potential (e.g., Alzheimer's Disease)

The potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease, is suggested by studies on compounds with similar structural features.

Targeting Relevant Biological Pathways in Neurodegeneration

One of the key therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov Research has shown that 4-oxypiperidine ethers containing a biphenyl linker can act as dual-acting ligands, exhibiting both histamine H3 receptor antagonism and cholinesterase inhibition. nih.gov The presence of the 4-oxypiperidine core and the biphenyl moiety in this compound suggests its potential to interact with cholinesterases. By inhibiting these enzymes, such compounds may help to alleviate the cognitive symptoms associated with Alzheimer's disease. nih.gov

Furthermore, the neuroprotective effects of compounds containing a piperidine ring have been observed. For example, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotection in experimental stroke models by reducing the production of nitric oxide, which can be neurotoxic at high levels. johnshopkins.edunih.gov This suggests that the piperidine moiety within this compound could contribute to neuroprotective activities relevant to neurodegenerative conditions.

Structure-Activity Relationships for Anti-Alzheimer's Agents

Structure-activity relationship (SAR) studies of related compounds provide insights into the features that are important for anti-Alzheimer's activity. In a series of 4-oxypiperidine ethers, the inhibitory activity against AChE was found to increase with the size of the aromatic system, with biphenyl derivatives showing greater potency than simple benzene derivatives. nih.gov This highlights the potential significance of the biphenyl group in this compound for its interaction with cholinesterases.

The substitution on the piperidine nitrogen is also a critical determinant of activity. For many cholinesterase inhibitors, a benzyl (B1604629) group on the piperidine nitrogen is favorable for potent activity. nih.govnih.gov While this compound itself is unsubstituted at this position, this provides a site for future chemical modification to optimize its potential as an anti-Alzheimer's agent. The combination of the piperidine ring, the ether linkage, and the biphenyl moiety presents a promising scaffold for the development of multi-target-directed ligands for Alzheimer's disease.

Table 1: Cholinesterase Inhibitory Activity of Related 4-Oxypiperidine Ethers This table is based on data for structurally related compounds and is intended to be illustrative of the potential activity of the this compound scaffold.

Compound IDAromatic MoietyAChE IC50 (µM)BuChE IC50 (µM)
ADS025 Biphenyl>101.832
ADS029 Naphthalene6.3420.559
ADS031 Naphthalene1.5370.884

Data sourced from a study on 4-oxypiperidine ethers as multiple targeting ligands. nih.gov The inhibitory concentrations (IC50) indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Activity Against Neglected Tropical Diseases (e.g., Trypanosoma cruzi)

The potential of this compound against neglected tropical diseases is suggested by the demonstrated efficacy of other piperidine-containing compounds against parasitic pathogens like Trypanosoma cruzi, the causative agent of Chagas disease.

Efficacy Against Parasitic Pathogens in In Vitro Models

While direct in vitro data for this compound against T. cruzi is not available, numerous studies have highlighted the anti-trypanosomal activity of various piperidine derivatives. For example, a class of 4-azaindole-2-piperidine derivatives has been identified with moderate activity against T. cruzi. nih.govdndi.org Additionally, the introduction of a piperidine linker into other chemical scaffolds has been explored as a strategy to develop new anti-trypanosomal compounds. nih.gov These findings suggest that the piperidine core is a valuable pharmacophore for the design of agents targeting this parasite.

SAR Studies for Optimizing Anti-Trypanosomal Compounds

Structure-activity relationship studies of piperidine derivatives have provided valuable insights for optimizing their anti-trypanosomal activity. For instance, in a series of phenyldihydropyrazolones, the introduction of a piperidine linker offered new avenues for derivatization. nih.gov It was observed that apolar moieties, such as aryl or benzyl rings attached to the piperidine, often resulted in more potent compounds. frontiersin.org Specifically, a 4-fluorobenzyl substituent on the piperidine showed sub-micromolar potency against T. cruzi. frontiersin.org

These SAR findings suggest that the biphenyl group in this compound could contribute favorably to its anti-trypanosomal activity due to its apolar and aromatic nature. Further modifications, such as substitution on the piperidine nitrogen, could be explored to enhance the potency and selectivity of this scaffold against T. cruzi.

**Table 2: In Vitro Activity of Related Piperidine Derivatives Against T. cruzi*** *This table is based on data for structurally related compounds and is intended to be illustrative of the potential activity of the piperidine scaffold.

Compound ClassKey Structural FeatureT. cruzi Activity (pIC50)
Phenyldihydropyrazolones Piperidine linker with 4-fluorobenzyl substituent6.1
Phenyldihydropyrazolones Piperidine linker with benzyl substituent~5.6
4-Azaindole-2-piperidines Azaindole and piperidine coreModerate activity

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency. Data is derived from studies on various piperidine derivatives. nih.govnih.govfrontiersin.org

Structure Activity Relationship Sar and Structural Biology of 4 1,1 Biphenyl 4 Yloxy Piperidine Derivatives

Elucidation of Key Pharmacophoric Elements within the Biphenyl-Piperidine Ether Scaffold

The biological activity of derivatives based on the biphenyl-piperidine ether scaffold is underpinned by a set of essential pharmacophoric features that facilitate molecular recognition and binding at their target proteins. units.itchemrxiv.org Computational and experimental studies have identified three primary components crucial for interaction with receptors like the sigma-1 receptor (σ1R) and monoamine transporters (MATs). nih.govnih.gov

The Basic Piperidine (B6355638) Nitrogen: The nitrogen atom within the piperidine ring is a fundamental pharmacophoric requirement. units.it In its protonated, cationic state, it serves as a positive ionizable feature that forms a critical multi-polar or ionic interaction with a conserved acidic amino acid residue in the binding pocket of the target receptor, such as Glutamic acid 172 (Glu172) in the σ1R or an aspartate residue in the dopamine (B1211576) transporter (DAT). chemrxiv.orgnih.govnih.gov This interaction acts as an anchor, properly orienting the ligand within the binding site. nih.gov

The Biphenyl (B1667301) Moiety: The biphenyl group typically functions as a primary hydrophobic element. nih.gov It engages in hydrophobic and π-π stacking interactions with aromatic residues within the receptor's binding cavity, such as tyrosine, phenylalanine, and tryptophan. chemrxiv.orgnih.gov This large, lipophilic moiety significantly contributes to the binding affinity of the molecule. The ability of the two phenyl rings to rotate relative to each other allows the scaffold to adopt various conformations to fit optimally within the hydrophobic pockets of the receptor. nih.gov

Together, these elements—the cationic amine, the hydrophobic biphenyl system, and the connecting ether linkage—form a pharmacophore that is common to many ligands targeting a range of CNS proteins. units.itnih.gov

Impact of Substituent Variations on Ligand Binding Affinity and Functional Activity

Modifications to the core 4-([1,1'-biphenyl]-4-yloxy)piperidine scaffold can dramatically influence binding affinity, selectivity, and functional activity. SAR studies have systematically explored substitutions on the piperidine ring, the biphenyl moiety, and the linker group.

The piperidine nitrogen is a primary site for chemical modification to modulate pharmacological properties. Altering the basicity (pKa) and steric bulk of the substituent on this nitrogen can fine-tune a compound's interaction with its target. nih.gov

For instance, in a series of DAT inhibitors, attaching a powerful electron-withdrawing cyano group to the piperidine nitrogen resulted in one of the most potent and selective ligands for DAT. nih.gov This highlights the importance of the electronic properties of the N-substituent in optimizing binding affinity. nih.gov Systematic studies on 1-aralkyl-4-benzylpiperidine derivatives targeting sigma receptors have shown that modifications to the aralkyl moiety attached to the nitrogen significantly alter affinity and selectivity. nih.gov

Modifications to the piperidine ring itself also impact activity. Introducing unsaturation into the piperidine ring, creating a tetrahydropyridine (B1245486) analog, has been shown to increase potency by as much as tenfold in certain compound series. dndi.org

Table 1: Effect of Piperidine Nitrogen Substitution on Dopamine Transporter (DAT) Affinity
CompoundN-SubstituentDAT Affinity (IC50, nM)DAT/SERT Selectivity
Analog A-CH2Ph15.2138
Analog B-CN3.7615
Analog C-H45.342

Data derived from studies on DAT-selective piperidine analogues. nih.gov

The biphenyl moiety offers a large surface for modification, and the position and electronic nature of substituents are key determinants of activity. nih.gov Studies on biphenyl-substituted compounds have revealed clear SAR trends. For anti-HIV agents, the electronic effect and the position of the substituent on the distal phenyl ring were critical for antiviral potency. nih.gov

Specifically, electron-withdrawing groups such as cyano (CN) or fluoro (F) were found to be beneficial, with the 4'-position being the most favorable substitution site. nih.gov For example, introducing a cyano group at the 4'-position of a biphenyl-diarylpyrimidine scaffold improved antiviral activity by 12-fold compared to the unsubstituted analog. nih.gov Similarly, in a series of atypical DAT inhibitors, replacing a 4'-fluoro-biphenyl group with other substituted biphenyl moieties was generally well-tolerated, maintaining high affinity for DAT while remaining selective over the serotonin (B10506) transporter (SERT). nih.gov This suggests that the biphenyl region can be modified to fine-tune selectivity and other properties without losing affinity. nih.gov

Table 2: Influence of Biphenyl Substitution on Anti-HIV-1 Activity
CompoundR1 (Position 3)R2 (Biphenyl 4'-Position)Antiviral Activity (EC50, µM)
10c-F-H0.33
10l-F-F0.064
10o-F-Cl0.059
10p-F-CN0.027

Data derived from studies on biphenyl-substituted diarylpyrimidines. nih.gov

The ether linkage between the piperidine and biphenyl groups is crucial for establishing the correct spatial relationship between the key pharmacophoric elements. Studies exploring bioisosteric replacement of this linker have demonstrated its significance. nih.gov

In one study focused on DAT ligands, the benzhydryl ether oxygen was replaced with a nitrogen atom. The results indicated that for DAT binding, the oxygen and nitrogen atoms were largely interchangeable. However, further alkylation of the newly introduced nitrogen atom led to a reduction in activity. This suggests that while the specific atom may be flexible, the steric and electronic profile of the linker region is finely tuned for optimal receptor interaction. nih.gov Increasing the conformational rigidity of the linker, for example through cyclization or the introduction of double or triple bonds, can also have a profound impact. Such modifications can pre-organize the ligand into a more bioactive conformation, potentially increasing affinity, but can also be detrimental if the locked conformation is not optimal for binding. dndi.org

Conformational Analysis and its Correlation with Biological Response

The this compound scaffold possesses significant conformational flexibility, primarily due to the rotation around the ether linkage and the single bond connecting the two phenyl rings. This flexibility allows the molecule to adopt different shapes to fit into the binding sites of various receptors. Conformational analysis, often performed using computational methods like molecular dynamics simulations and spectroscopic techniques such as NMR, is essential for understanding the biologically active conformation. nih.govunifi.it

The adopted conformation is directly correlated with the biological response. For a ligand to bind with high affinity, it must adopt a low-energy conformation that is complementary to the topography of the receptor's binding pocket. nih.gov Computational studies have shown that some ligands may prefer an "open" or "outward-facing" conformation of a transporter, while others may stabilize a "closed" or "inward-facing" state. nih.govnih.gov This conformational preference can determine whether a compound acts as a simple inhibitor or has a more complex modulatory effect. nih.gov By analyzing the conformational ensembles of a series of analogs and correlating them with their measured biological activities, researchers can build models that predict the activity of new compounds based on their preferred conformations. nih.gov

Stereochemical Considerations and Enantioselectivity in Target Interactions

Stereochemistry is a critical factor in the interaction of chiral ligands with their biological targets. If a derivative of the this compound scaffold possesses a stereocenter, its enantiomers can exhibit significantly different binding affinities, efficacies, and selectivity profiles—a phenomenon known as enantioselectivity. nih.gov

A stereocenter can be introduced, for example, by substitution on the piperidine ring. The two resulting enantiomers (R and S) will orient their substituents differently in three-dimensional space. Since biological targets like receptors and enzymes are themselves chiral, they can preferentially bind to one enantiomer over the other. nih.gov This differential interaction can lead to one enantiomer being highly potent while the other is inactive, or the two enantiomers may even have different functional activities (e.g., one being an agonist and the other an antagonist). Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for a complete understanding of the SAR and for the development of more specific and effective therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling in Research on 4 1,1 Biphenyl 4 Yloxy Piperidine

Molecular Docking Studies for Ligand-Receptor Interaction Prediction and Binding Mode Analysis

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of 4-([1,1'-biphenyl]-4-yloxy)piperidine, docking studies are crucial for elucidating binding modes within the active sites of biological targets such as G-protein coupled receptors (GPCRs) or enzymes.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure is typically optimized to its lowest energy conformation. The docking simulation then systematically samples numerous orientations and conformations of the ligand within the receptor's binding pocket. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.

Studies on analogous piperidine-based structures have shown that the protonated piperidine (B6355638) nitrogen often forms a key electrostatic or hydrogen bond interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor. researchgate.net The biphenyl (B1667301) group typically occupies a hydrophobic pocket, engaging in π-π stacking or van der Waals interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. researchgate.netresearchgate.net The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry within the binding site. Analysis of the top-ranked docking poses reveals crucial information about the specific amino acid residues involved in the interaction, guiding further structural modifications to enhance binding affinity and selectivity. nih.gov

Table 1: Example Molecular Docking Results for a this compound Analog Against a Hypothetical GPCR Target

ParameterValue/Description
Docking Software AutoDock Vina
Target Protein Hypothetical Serotonin (B10506) Receptor
Binding Energy (kcal/mol) -9.5
Key Interacting Residues ASP110, PHE340, TRP337, TYR370
Predicted Interactions - Salt bridge with ASP110 (piperidine N+) - π-π stacking with PHE340 (biphenyl ring) - Hydrophobic interactions with TRP337, TYR370

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. These methods provide a detailed understanding of the molecule's intrinsic properties, which govern its interactions and chemical behavior. nih.govnih.gov

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the molecule's optimized geometry, charge distribution, and orbital energies. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.gov For the title compound, the region around the piperidine nitrogen is expected to be electron-rich, making it a likely protonation and hydrogen bond acceptor site.

Table 2: Predicted Electronic Properties of this compound via DFT Calculations

PropertyPredicted ValueSignificance
EHOMO -5.8 eVIndicates electron-donating capability
ELUMO -0.9 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.9 eVSuggests high chemical stability
Mulliken Charge on N atom -0.42 eConfirms its role as a hydrogen bond acceptor
Mulliken Charge on O atom -0.28 eIndicates a region of negative electrostatic potential

Molecular Dynamics Simulations for Conformational Stability, Dynamic Behavior, and Solvation Effects

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and interactions of the complex over time. utupub.fi An MD simulation of a this compound derivative bound to its target can validate the stability of the docking pose and reveal conformational changes in both the ligand and the protein. researchgate.netmdpi.com

Starting from the docked complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period typically ranging from nanoseconds to microseconds. nih.gov Analysis of the MD trajectory provides key insights:

Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time assesses the stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. It can highlight which receptor residues are most affected by ligand binding. mdpi.com

Solvation Effects: MD explicitly models the role of water molecules, which can be crucial in mediating or disrupting ligand-receptor interactions.

Ligand-Based and Structure-Based Drug Design Approaches

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold can serve as a query in these campaigns.

In structure-based virtual screening (SBVS), a library of compounds is computationally docked into the 3D structure of a target protein. nih.govresearchgate.net The compounds are then ranked based on their docking scores and predicted binding modes. sciengpub.ir This approach allows for the rapid and cost-effective identification of novel "hit" compounds that share the core binding elements of the initial scaffold but possess diverse chemical structures. These hits can then be acquired or synthesized for experimental testing, significantly streamlining the process of lead identification. mdpi.com

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a lead molecule is replaced by a chemically different group with similar steric and electronic properties. chem-space.com The goal is to improve the compound's potency, selectivity, or ADME properties while retaining the desired biological activity. nih.gov

For the this compound scaffold, several bioisosteric modifications could be explored:

Biphenyl Ring Replacement: The biphenyl group, while often contributing to high affinity through hydrophobic interactions, can sometimes lead to poor solubility or metabolic instability. It could be replaced with other bicyclic aromatic systems (e.g., naphthalene (B1677914), quinoline) or saturated, conformationally rigid scaffolds like bicyclo[1.1.1]pentane to improve physicochemical properties. chem-space.comenamine.net

Piperidine Ring Analogs: The piperidine ring can be replaced with other saturated heterocycles like pyrrolidine, morpholine, or azetidine. Such modifications can alter the basicity (pKa) and geometric positioning of the crucial nitrogen atom, potentially fine-tuning receptor interactions and improving selectivity or ADME characteristics. blumberginstitute.org

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original FragmentBioisosteric ReplacementPotential Advantage
Biphenyl Phenyl-pyridineImproved solubility, altered hydrogen bonding potential
Biphenyl Bicyclo[2.2.2]octaneIncreased solubility, improved metabolic stability, novelty
Piperidine PyrrolidineAltered pKa, different spatial vector for N atom
Ether Linkage (-O-) Thioether (-S-), Methylene (B1212753) (-CH₂-)Modified bond angles and flexibility, altered metabolic profile

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling to Inform Compound Design

Early assessment of a compound's ADME properties is critical to avoid late-stage failures in drug development. In silico ADME profiling uses computational models to predict these pharmacokinetic parameters based on a molecule's structure. scispace.com For this compound and its analogs, various properties can be estimated using a range of online tools and software packages (e.g., SwissADME, pkCSM). mdpi.comresearchgate.net

Key predicted parameters include:

Lipinski's Rule of Five: Assesses "drug-likeness" based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors. researchgate.net

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). scispace.com

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. mdpi.com

Toxicity: Early flags for potential toxicity, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). researchgate.net

These predictions help chemists prioritize which analogs to synthesize, allowing them to design molecules with a higher probability of possessing favorable pharmacokinetic profiles suitable for in vivo studies. mdpi.comresearchgate.net

Table 4: Representative In Silico ADME Profile for this compound

ADME ParameterPredicted ValueImplication
Molecular Weight 281.38 g/mol Compliant with Lipinski's Rule (<500)
logP 3.95Optimal lipophilicity for permeability
H-Bond Donors 1Compliant with Lipinski's Rule (<5)
H-Bond Acceptors 2Compliant with Lipinski's Rule (<10)
Intestinal Absorption HighLikely to be well-absorbed orally
BBB Permeant YesPotential for CNS activity
CYP2D6 Inhibitor YesPotential for drug-drug interactions
hERG Inhibition Low riskLow risk of cardiotoxicity

Future Directions and Emerging Research Perspectives

Exploration of Novel Target Interactions for 4-([1,1'-Biphenyl]-4-yloxy)piperidine Derivatives

Research into derivatives of the this compound scaffold is expanding beyond established targets to explore novel and multiple-target interactions, opening avenues for treating complex multifactorial diseases. A significant area of this exploration is in neurodegenerative disorders like Alzheimer's disease. Scientists are designing multitarget-directed ligands that combine antagonism of the histamine (B1213489) H3 receptor (H3R) with inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). nih.gov By replacing flexible alkyl chains in parent compounds with more rigid biphenyl (B1667301) linkers, researchers aim to enhance binding affinity and confer dual activity. nih.gov This approach is based on the principle that a more restricted conformation can better fit receptor binding sites. nih.gov

Another promising frontier is the development of dual-acting ligands targeting both the H3R and the sigma-1 receptor (σ1R). acs.org The piperidine (B6355638) moiety is considered a critical structural element for this dual activity. acs.org Such compounds hold potential for creating novel pain therapies, as both H3R and σ1R are implicated in pain modulation. acs.org The discovery that some H3R antagonists also possess high affinity for σ1R has opened a new research area for the therapeutic application of these derivatives. acs.org

Furthermore, the core piperidine scaffold is being investigated for its interaction with other central nervous system receptors. Derivatives of benzyloxypiperidines have been identified as potent and selective antagonists for the dopamine (B1211576) D4 receptor, which is implicated in L-DOPA induced dyskinesias in Parkinson's disease. nih.gov Additionally, novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been developed as selective delta-opioid agonists, demonstrating the scaffold's adaptability for different receptor targets. nih.gov

Table 1: Novel and Multiple Target Interactions for Piperidine-Based Scaffolds

Derivative Class/Scaffold Target(s) Therapeutic Area Key Finding
4-Oxypiperidines with Biphenyl Linker Histamine H3 Receptor, AChE, BuChE Alzheimer's Disease Rigid biphenyl linker enhances affinity and creates dual-action ligands for multifactorial disease. nih.gov
Piperidine Derivatives Histamine H3 Receptor, Sigma-1 Receptor Neuropathic Pain The piperidine moiety is crucial for dual antagonism, offering a new approach to pain management. acs.org
Benzyloxypiperidines Dopamine D4 Receptor Parkinson's Disease Scaffold identified for developing selective D4 antagonists to address treatment side effects. nih.gov
4-Phenyl-4-[1H-imidazol-2-yl]-piperidines Delta-Opioid Receptor Pain Management Novel derivatives show high selectivity and agonist activity at this receptor. nih.gov

Development of Advanced and Sustainable Synthetic Routes for Complex Analogues

The synthesis of complex analogues of this compound is evolving with the adoption of more efficient, advanced, and sustainable chemical methods. Traditional multi-step syntheses are being replaced by innovative one-pot reactions and methodologies that utilize novel catalysts to improve yields and reduce waste. ajchem-a.commdpi.com For instance, an efficient, metal-free, one-pot route to construct piperidines from halogenated amides has been developed, integrating amide activation, reduction, and intramolecular nucleophilic substitution into a single tandem protocol. mdpi.com

Modern synthetic strategies for creating highly substituted piperidine rings include metal-catalyzed cyclization, radical-mediated amine cyclization, and the hydrogenation of pyridine (B92270) precursors. mdpi.comnih.gov Palladium-catalyzed hydrogenation has proven effective for creating fluorinated piperidines, which are of high value in medicinal chemistry. mdpi.comnih.gov Furthermore, gold(I)-catalyzed intramolecular dearomatization/cyclization and nickel-catalyzed cyclization of dienes represent advanced methods for constructing complex bicyclic and tricyclic systems containing the piperidine core. nih.gov

The synthesis of the specific biaryl structure found in this compound derivatives often relies on cross-coupling reactions, such as the Suzuki reaction, to form the biphenyl linkage. researchgate.net The general approach to synthesizing derivatives involves key steps like etherification of a hydroxylated biphenyl with a protected 4-hydroxypiperidine (B117109), followed by further functionalization. nih.gov The development of these advanced routes allows for greater structural diversity and the efficient production of complex analogues for pharmacological screening. ajchem-a.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in the design and optimization of novel this compound derivatives. These computational methods are applied at nearly every stage of the drug discovery pipeline, from initial hit identification to lead optimization, significantly accelerating the process and reducing costs. nih.govnih.govresearchgate.net

Furthermore, generative AI models, such as Objective-Reinforced Generative Adversarial Networks (ORGANIC), can design entirely new molecules (de novo drug design) with desired therapeutic properties. researchgate.netcrimsonpublishers.com These technologies can explore a vast chemical space to suggest novel chemical motifs or perform scaffold hopping to identify new core structures. springernature.com In the context of this compound, AI can be used to optimize the substituents on both the biphenyl and piperidine rings to maximize potency and selectivity while minimizing off-target effects. springernature.com In silico docking algorithms are also used to visualize and understand the specific molecular interactions between the ligand and its protein target, guiding further structural modifications. acs.org

Table 2: Application of AI/ML in the Development of Piperidine Derivatives

AI/ML Application Description Purpose in Compound Development
High-Throughput Virtual Screening Using AI/ML to screen large databases of virtual compounds for activity against a target. nih.govnih.gov Rapidly identify potential hit compounds from the this compound chemical space.
ADME/T Prediction Employing machine learning models to forecast the pharmacokinetic and toxicity profiles of molecules. researchgate.net Reduce late-stage failures by selecting analogues with better drug-like properties.
De Novo Drug Design Utilizing generative models to create novel molecular structures with specific desired properties. crimsonpublishers.com Generate innovative analogues that go beyond existing chemical scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Building predictive models that correlate chemical structure with biological activity. researchgate.net Guide the optimization of lead compounds to enhance potency and selectivity.
Molecular Docking and Pharmacophore Modeling Using computational simulations to predict the binding orientation and interactions of a ligand within a receptor's active site. acs.org Provide structural insights to inform rational drug design and modification.

Repurposing and Derivatization Strategies for Addressing Emerging Therapeutic Challenges

Repurposing and derivatization are powerful strategies for extending the therapeutic utility of the this compound scaffold to address new and emerging health threats. Derivatization involves the systematic chemical modification of a known active compound to enhance its properties or direct its activity toward a new biological target. nih.gov A clear example is the modification of 4-hydroxypiperidine-based H3R antagonists by introducing a biphenyl linker. This derivatization strategy repurposed the original scaffold from a single-target agent into a multi-target ligand for the complex pathology of Alzheimer's disease. nih.gov

Drug repurposing involves screening existing compounds, originally developed for one condition, for efficacy against different diseases. This approach can significantly shorten the drug development timeline. Analogues of the this compound core, potentially developed for CNS disorders, could be screened against other targets, such as those relevant to cancer or infectious diseases. For instance, studies on the related piperazine (B1678402) scaffold have shown that derivatives can be repurposed as potential anticancer agents with high selectivity against breast cancer cells. nih.gov This suggests that a similar screening approach could uncover novel anticancer activities for piperidine-based compounds. These repurposing and derivatization efforts provide a pragmatic and efficient route to discovering new treatments for challenging diseases by leveraging the established chemical and pharmacological knowledge of the core scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-([1,1'-Biphenyl]-4-yloxy)piperidine, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of 4-bromopiperidine with biphenyl-4-ol under basic conditions (e.g., NaOH in dichloromethane). Purification typically employs column chromatography with silica gel and characterization via NMR and mass spectrometry to confirm structural integrity and ≥95% purity . Yield optimization may require temperature control (0–25°C) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation of piperidine derivatives like this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H and 13^13C NMR identify substituent positions on the piperidine ring. IR spectroscopy verifies functional groups (e.g., ether linkages at ~1100 cm1^{-1}). X-ray crystallography, as used for analogous compounds, resolves stereochemical ambiguities .

Q. How should researchers handle safety concerns during synthesis (e.g., toxic intermediates)?

  • Methodological Answer : Follow SDS guidelines for piperidine derivatives: use fume hoods, nitrile gloves, and eye protection. For intermediates like 4-bromopiperidine (corrosive), neutralize spills with sodium bicarbonate. Store compounds at 2–8°C in airtight containers, avoiding light .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives for receptor binding studies?

  • Methodological Answer : Quantum chemical calculations (DFT) predict electronic properties and docking affinity. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize derivatives with optimal steric and electronic profiles for target receptors (e.g., dopamine D2_2). Experimental validation via radioligand assays (e.g., 3^3H-spiperone displacement) quantifies binding affinities .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., functional cAMP assays vs. binding assays). Control variables like solvent (DMSO concentration ≤0.1%), cell line (HEK293 vs. CHO), and batch-to-batch compound purity. Meta-analyses of published data can identify confounding factors (e.g., pH sensitivity in receptor assays) .

Q. How can synthetic routes be modified to enhance yield or enantiomeric excess?

  • Methodological Answer : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP with Pd) improves enantioselectivity. For biphenyl coupling, Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 and Na2_2CO3_3 in THF/water (3:1) achieve >80% yield. Monitor reaction progress via TLC (hexane:EtOAc, 4:1) .

Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer : Primary neuronal cultures or SH-SY5Y cells assess neurotoxicity (MTT assay) and calcium flux (Fluo-4 AM). For receptor profiling, use transfected cells expressing human D2_2, 5-HT2A_{2A}, or σ1_1 receptors with fluorescence polarization binding assays .

Methodological Tables

Table 1 : Key Synthetic Parameters for Piperidine Derivatives

ParameterOptimal ConditionReference
Reaction SolventDichloromethane/THF
BaseNaOH or K2_2CO3_3
PurificationSilica gel chromatography
Yield OptimizationInert atmosphere (N2_2)

Table 2 : Common Assays for Biological Profiling

Assay TypeTargetProtocol SummaryReference
Radioligand BindingD2_2 Receptor3^3H-spiperone displacement in CHO cells
Functional cAMP5-HT1A_{1A}Luminescence-based assay
CytotoxicitySH-SY5Y cellsMTT reduction at 570 nm

Critical Considerations

  • Data Reproducibility : Standardize solvent batches and cell passage numbers to minimize variability .
  • Computational-Experimental Synergy : Use tools like Gaussian for transition-state modeling to refine synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.